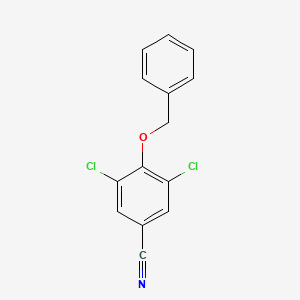
1-(3-Bromo-2-chloro-5-fluorophenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromo-2-chloro-5-fluorophenyl)ethanone is an organic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the use of dioxane dibromide in a dioxane-ethyl ether mixture at room temperature . Another approach includes the reaction of cuprous bromide with hydrogen bromide at elevated temperatures (100-130°C) to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing specialized reactors to ensure precise control over reaction conditions. The use of automated systems and continuous flow reactors can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Bromo-2-chloro-5-fluorophenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The ethanone group can participate in oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted phenyl ethanones can be formed.
Oxidation Products: Oxidation of the ethanone group can lead to the formation of carboxylic acids.
Reduction Products: Reduction of the ethanone group can result in the formation of alcohols.
Aplicaciones Científicas De Investigación
1-(3-Bromo-2-chloro-5-fluorophenyl)ethanone has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromo-2-chloro-5-fluorophenyl)ethanone involves its interaction with various molecular targets and pathways. The presence of halogen atoms on the phenyl ring can influence its reactivity and binding affinity to biological molecules. The compound may exert its effects by:
Inhibiting Enzymes: Binding to active sites of enzymes and inhibiting their activity.
Disrupting Cell Membranes: Interacting with lipid bilayers and altering membrane permeability.
Modulating Signal Transduction Pathways: Affecting cellular signaling pathways and gene expression.
Comparación Con Compuestos Similares
1-(3-Bromo-2-chloro-5-fluorophenyl)ethanone can be compared with other halogenated phenyl ethanones, such as:
- 1-(3-Bromo-5-chloro-2-hydroxyphenyl)ethanone
- 1-(2-Bromo-5-fluorophenyl)ethanone
- 1-(3-Chloro-4-fluorophenyl)ethanone
Uniqueness: The unique combination of bromine, chlorine, and fluorine atoms on the phenyl ring of this compound imparts distinct chemical properties, making it a valuable compound for various applications. Its reactivity and potential biological activities set it apart from other similar compounds.
Propiedades
Fórmula molecular |
C8H5BrClFO |
|---|---|
Peso molecular |
251.48 g/mol |
Nombre IUPAC |
1-(3-bromo-2-chloro-5-fluorophenyl)ethanone |
InChI |
InChI=1S/C8H5BrClFO/c1-4(12)6-2-5(11)3-7(9)8(6)10/h2-3H,1H3 |
Clave InChI |
WTAJDYDVUKYIHJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C(=CC(=C1)F)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


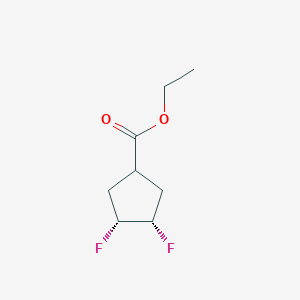
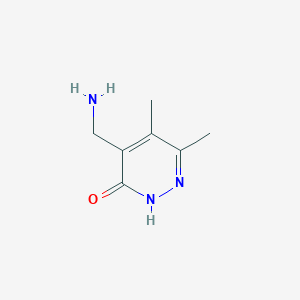
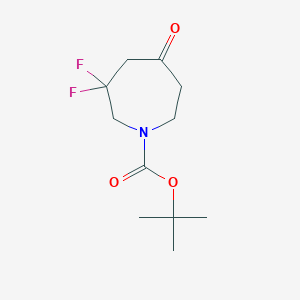
![3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid trihydrochloride](/img/structure/B13004924.png)
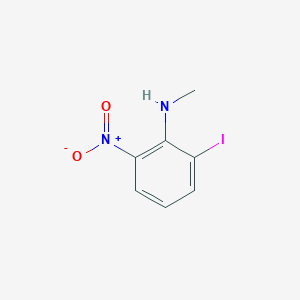
![1-(6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine](/img/structure/B13004926.png)
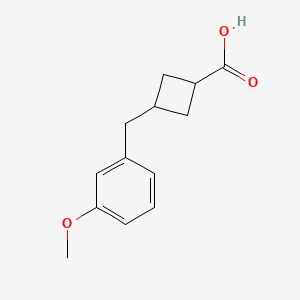
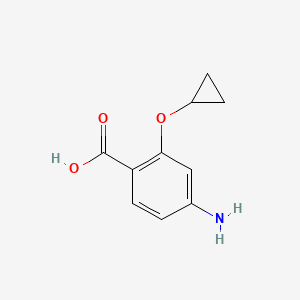
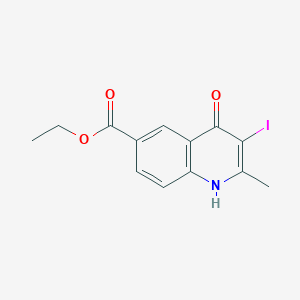
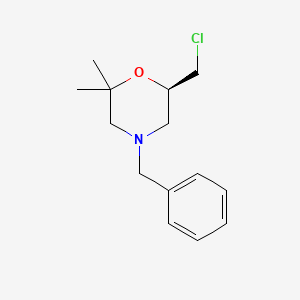
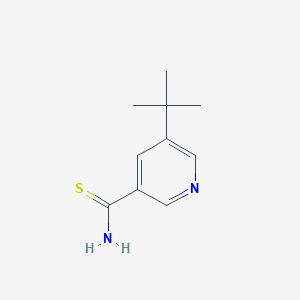
![2-Amino-2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-ol](/img/structure/B13004972.png)
![tert-Butyl 3-amino-2-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B13004979.png)
